(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
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Overview
Description
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H8FN3. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 2-aminopyridine with a fluorinated reagent under specific conditions. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (CH3COOH) at room temperature.
Reduction: LiAlH4 in dry ether at 0°C.
Substitution: NaOCH3 in methanol (CH3OH) at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxide.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biology: The compound is studied for its potential as a bioactive molecule in various biological assays.
Materials Science: It is explored for use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine
- (8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
Uniqueness
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(7-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8FN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2 |
InChI Key |
NZYCACYATLVFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)CN |
Origin of Product |
United States |
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